4-Chloro-2-piperazinobenzoic acid
Description
4-Chloro-2-piperazinobenzoic acid (CAS: 1197193-35-3) is a benzoic acid derivative featuring a piperazine ring substituted at the 2-position and a chlorine atom at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol .
Properties
IUPAC Name |
4-chloro-2-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDJPOGWIKPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283994 | |
| Record name | 4-Chloro-2-(1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-35-3 | |
| Record name | 4-Chloro-2-(1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-piperazinobenzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 4-chloro-2-nitrobenzoic acid. This intermediate is then reduced to 4-chloro-2-aminobenzoic acid.
Piperazine Coupling: The 4-chloro-2-aminobenzoic acid is reacted with piperazine under appropriate conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-piperazinobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the benzoic acid moiety.
Reduction Products: Reduced forms of the piperazine ring or the benzoic acid core.
Scientific Research Applications
4-Chloro-2-piperazinobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-piperazinobenzoic acid involves its interaction with specific molecular targets. The chloro group and the piperazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
The following compounds share structural similarities with 4-chloro-2-piperazinobenzoic acid but differ in substituent positions, side chains, or functional groups:
a) 2-(4-Chlorobenzamido)-5-(4-{2-[(3-Methoxypropyl)amino]-2-oxoethyl}piperazin-1-yl)benzoic Acid
- Molecular Formula : C₂₄H₂₉ClN₄O₅
- Molecular Weight : 488.97 g/mol
- Key Features: A chloro-substituted benzamido group at the 2-position. An extended piperazine side chain with a methoxypropyl-amide substituent. Higher molecular weight and lipophilicity (logP = 2.62) compared to this compound.
- Physicochemical Properties: Polar surface area: 90.96 Ų (vs. ~60 Ų for this compound, estimated). Hydrogen bond donors/acceptors: 3/9 (enhanced solubility relative to simpler analogues) .
b) 3-Chloro-4-(4-Methyl-1-piperazinyl)benzoic Acid
- CAS : 1197193-33-1
- Key Features :
- Chlorine at the 3-position (vs. 4-position in the target compound).
- Methyl substitution on the piperazine ring, altering steric and electronic properties.
- Impact of Substitution :
c) 4-(3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-yl)benzoic Acid
- Key Features: Incorporates an azetidinone (β-lactam) ring instead of piperazine. A nitrobenzylideneamino group at the 4-position.
- The nitro group enhances electron-withdrawing effects, influencing reactivity and binding affinity .
Comparative Data Table
| Property | This compound | 2-(4-Chlorobenzamido)-5-(4-{2-[(3-Methoxypropyl)amino]-2-oxoethyl}piperazin-1-yl)benzoic Acid | 3-Chloro-4-(4-methylpiperazinyl)benzoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | C₂₄H₂₉ClN₄O₅ | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight (g/mol) | 240.69 | 488.97 | 254.71 (estimated) |
| Substituents | 4-Cl, 2-piperazine | 2-Cl-benzamido, extended piperazine side chain | 3-Cl, 4-methylpiperazine |
| logP | Not reported | 2.62 | Not reported |
| Polar Surface Area (Ų) | ~60 (estimated) | 90.96 | ~65 (estimated) |
Key Observations
Positional Isomerism: The placement of chlorine (3- vs. 4-position) and piperazine (2- vs. 4-position) significantly impacts electronic distribution and steric interactions.
Side Chain Complexity : The extended piperazine side chain in the compound from increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Ring Systems: Replacement of piperazine with azetidinone () introduces conformational constraints and reactivity differences, such as susceptibility to ring-opening reactions .
Biological Activity
4-Chloro-2-piperazinobenzoic acid (4C2PBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperazine ring attached to a benzoic acid moiety with a chlorine substituent. This structure is critical for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that 4C2PBA exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including:
- HepG2 (human liver cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Cytotoxicity Assays
The cytotoxic effects of 4C2PBA were evaluated using the Cell Counting Kit-8 (CCK-8) assay. The results indicated that the compound has a dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) values for 4C2PBA against various cell lines were as follows:
| Cell Line | IC50 (µM) at 48 hours |
|---|---|
| HepG2 | 12.19 |
| HeLa | 11.32 |
| A549 | 8.99 |
These values suggest that 4C2PBA is particularly effective against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment.
The mechanism underlying the anticancer activity of 4C2PBA involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with 4C2PBA leads to significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.
- Induction of Apoptosis : Western blot analysis showed that 4C2PBA treatment resulted in upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting that it induces apoptosis through the intrinsic pathway.
- DNA Interaction : Studies using fluorescence spectroscopy indicated that 4C2PBA intercalates with calf thymus DNA, which may contribute to its cytotoxic effects by disrupting DNA replication and transcription processes.
Molecular Docking Studies
Molecular docking studies have been conducted to understand how 4C2PBA interacts with specific protein targets involved in cancer progression. It was found to bind effectively to the active sites of enzymes like dihydrofolate reductase and tyrosine kinase, which are crucial in cellular proliferation and survival pathways.
Additional Biological Activities
Beyond its anticancer properties, 4C2PBA has shown potential in other areas:
- Antioxidant Activity : The compound exhibits significant antioxidant effects, as demonstrated by DPPH radical scavenging assays.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
Several recent studies have highlighted the versatility of 4C2PBA:
- A study published in MDPI reported that copper(II) complexes derived from 4C2PBA exhibited enhanced cytotoxicity compared to the free compound, suggesting that metal coordination could amplify its biological effects .
- Research from ResearchGate demonstrated the synthesis of novel derivatives based on 4C2PBA, which showed improved insecticidal activity against agricultural pests, indicating potential applications beyond human medicine .
- An investigation into the structure-activity relationship (SAR) revealed correlations between molecular modifications of 4C2PBA and enhanced biological activities, paving the way for developing more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
